(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Catalog No.
S1899704
CAS No.
252990-05-9
M.F
C11H20N2O4
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl es...

CAS Number

252990-05-9

Product Name

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

BRXKHIPPSTYCKO-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC

Organic Synthesis:

The molecule acts as a valuable building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation of the molecule while the methyl ester functionality can be readily transformed into other carboxylic acid derivatives like amides or acids. This versatility makes (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester a useful precursor for synthesizing complex molecules with piperazine cores [1, 2].

  • Sources:
    • [1] AChemBlock - 1-N-Boc-piperazine-2-carboxylic acid methyl ester
    • [2] Santa Cruz Biotechnology - (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Medicinal Chemistry:

The piperazine ring is a privileged scaffold found in many biologically active molecules. (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester can serve as a starting material for the development of new drugs due to its potential for interaction with biological targets. By modifying the functional groups on the molecule, researchers can explore its potential for various therapeutic applications [3].

  • Source:
    • PubChem - (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C11_{11}H20_{20}N2_2O4_4. It is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group, which are crucial for its reactivity and stability in various

(R)-Boc-piperazine-2-carboxylate methyl ester itself does not possess a defined mechanism of action. However, the final products obtained after deprotection and further modifications can exhibit various biological activities depending on the introduced functionalities. These derivatives can act as enzyme inhibitors, receptor ligands, or building blocks for more complex molecules with specific therapeutic or material science applications [].

The chemical behavior of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is influenced by its functional groups. Key reactions include:

  • Deprotection Reaction: The Boc group can be removed under acidic conditions to yield the free amine, which is useful for further synthetic applications.
  • Hydrolysis: The methyl ester can be hydrolyzed to produce the corresponding carboxylic acid, which can also serve as a precursor for other derivatives.
  • Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, facilitating the synthesis of more complex molecules .

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester exhibits significant biological activity, particularly in medicinal chemistry. Its derivatives are investigated for their potential as enzyme inhibitors and receptor ligands. The compound may act as a prodrug, where the Boc protecting group is cleaved in vivo to release an active drug that interacts with specific biological targets, potentially modulating enzyme activity or receptor signaling pathways .

The synthesis of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester typically involves several steps:

  • Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2_2O) to introduce the Boc protecting group.
  • Coupling Reaction: The Boc-protected piperazine is coupled with glycine methyl ester using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
  • Purification: The product is purified through recrystallization or column chromatography to achieve high purity levels .

In industrial settings, production may involve batch or continuous flow processes optimized for yield and purity.

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester has diverse applications across various fields:

  • Pharmaceuticals: Used as a building block in drug development targeting central nervous system disorders.
  • Agrochemicals: Serves as an intermediate in the synthesis of pesticides and herbicides.
  • Functional Materials: Employed in creating polymers and coatings with specific properties .

Research into the interactions of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester focuses on its role as a ligand in receptor studies and its potential to inhibit specific enzymes. These studies help elucidate its mechanism of action and therapeutic potential, particularly in central nervous system-related applications .

Several compounds share structural similarities with (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, including:

Compound NameMolecular FormulaKey Features
1-N-Boc-piperazineC8_{8}H16_{16}N2_2O\Lacks carboxylic acid functionality
Piperazine-1,2-dicarboxylic acidC6_{6}H10_{10}N2_2O4_4Contains two carboxylic acid groups
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylateC11_{11}H18_{18}N2_2O4_4Similar piperazine backbone but different substituents

The uniqueness of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester lies in its specific combination of protective Boc group and methyl ester functionality, which enhances its utility in synthetic organic chemistry compared to other similar compounds .

The compound is formally named 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate under IUPAC conventions. Key identifiers include:

PropertyValue
Molecular FormulaC~11~H~20~N~2~O~4~
Molecular Weight244.29 g/mol
CAS Registry Number252990-05-9
SMILES NotationCC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC
Chiral Center ConfigurationR at C2 position

The piperazine ring adopts a chair conformation, with the Boc group (–CO~2~tBu) and methyl ester (–CO~2~Me) occupying axial and equatorial positions, respectively. X-ray crystallography confirms the R stereochemistry, critical for its interactions in asymmetric catalysis.

Historical Context in Heterocyclic Chemistry Research

The Boc group, introduced in 1957, revolutionized amine protection by enabling acid-labile masking during peptide synthesis. Piperazine derivatives gained prominence in the 1980s with drugs like ciprofloxacin, though early analogs lacked C2 substitutions. The advent of Fukuyama–Mitsunobu cyclization in the 2000s allowed efficient construction of chiral piperazines, positioning (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester as a versatile scaffold.

A paradigm shift occurred in 2009, when Witt et al. demonstrated its synthesis via aziridine aminolysis, achieving >99% enantiomeric excess (ee) without chromatography. This method addressed the historical challenge of regioselective C2 functionalization, previously hindered by competing N1/N4 reactivities.

Significance in Chiral Building Block Development

Chiral piperazines constitute 13% of top-selling pharmaceuticals, yet 83% exhibit only N1/N4 substitutions. The C2-substituted derivative fills this gap, enabling exploration of underutilized chemical space. Key applications include:

  • Peptidomimetic Design: The methyl ester serves as a carboxylate surrogate, enhancing metabolic stability while retaining hydrogen-bonding capacity.
  • Organocatalysis: The R configuration induces stereoselectivity in Michael additions, achieving up to 92:8 er in azetidine alkylations.
  • Kinase Inhibitors: C2-substituted piperazines improve selectivity in ATP-binding pockets, as seen in imatinib analogs.

The compound’s synthetic flexibility is exemplified in Table 1, which contrasts its reactivity with non-chiral analogs:

Property(R)-1-N-Boc DerivativeUnsubstituted Piperazine
Lipophilicity (XLogP3-AA)0.4-1.2
Hydrogen Bond Acceptors52
Rotatable Bonds40
In vitro Metabolic Half-life>6 hours<1 hour

Data derived from PubChem and pharmaceutical studies.

The synthesis of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester represents a significant challenge in organic chemistry due to the need for precise stereochemical control and the incorporation of multiple functional groups. This comprehensive analysis examines the various synthetic approaches developed for this important pharmaceutical intermediate, focusing on classical functionalization strategies, novel catalytic methods, and industrial optimization techniques.

Classical piperazine functionalization strategies

Classical approaches to piperazine functionalization have relied primarily on traditional protecting group chemistry and established carboxylation methodologies. These time-tested strategies form the foundation for understanding more advanced synthetic methods and continue to play crucial roles in both academic research and industrial applications.

Boc protection/deprotection mechanisms

The tert-butyloxycarbonyl (Boc) protecting group serves as the cornerstone of piperazine functionalization chemistry, providing selective protection of nitrogen atoms during multi-step synthetic sequences [1] [2]. The mechanism of Boc protection involves the nucleophilic attack of the piperazine nitrogen on di-tert-butyl dicarbonate (Boc₂O), followed by elimination of tert-butyl carbonate and subsequent decarboxylation to yield tert-butoxide [3]. This process typically requires the presence of a base such as triethylamine or sodium hydroxide to neutralize the protonated carbamate intermediate [1].

The protection reaction proceeds through a stepwise mechanism where the amine attacks the carbonyl carbon of Boc₂O, forming a tetrahedral intermediate [3]. Subsequent elimination results in the formation of the N-Boc protected piperazine with concomitant release of carbon dioxide gas [2]. This reaction demonstrates excellent chemoselectivity for primary and secondary amines, making it particularly suitable for piperazine derivatives [1].

Deprotection of the Boc group occurs through acid-catalyzed mechanisms involving protonation of the carbamate oxygen [3]. Traditional deprotection employs trifluoroacetic acid (TFA) in dichloromethane, which protonates the carbamate oxygen and facilitates the loss of a tert-butyl carbocation [2]. The resulting carbamic acid intermediate undergoes rapid decarboxylation to regenerate the free amine [4]. Alternative deprotection methods include the use of oxalyl chloride in methanol, which provides milder conditions and avoids the formation of alkylating tert-butyl cations [4].

Recent advances in Boc deprotection have introduced thermal methods under continuous flow conditions [5]. These high-temperature approaches enable deprotection without strong acids, proceeding through a concerted mechanism involving proton transfer and isobutylene elimination [5]. The thermal deprotection shows strong correlation between the electrophilicity of the N-Boc carbonyl group and reaction rate, providing predictable reaction outcomes [5].

Stereoselective carboxylation techniques

Stereoselective carboxylation of piperazine derivatives represents a critical challenge in the synthesis of enantiomerically pure compounds. Several established methodologies have been developed to address this challenge, ranging from enzymatic approaches to metal-catalyzed asymmetric transformations.

Enzymatic resolution using R-stereoselective amidases has emerged as a highly effective approach for obtaining (R)-piperazine-2-carboxylic acid derivatives [6]. The enzyme from Pseudomonas sp. MCI3434 demonstrates exceptional selectivity for (R,S)-piperazine-2-tert-butylcarboxamide, yielding (R)-piperazine-2-carboxylic acid with complete stereoselectivity [6]. This enzymatic approach utilizes the inherent selectivity of biological systems to achieve enantioselectivity that is difficult to attain through chemical methods alone.

Lipase-catalyzed kinetic resolution represents another powerful enzymatic approach [7]. Candida antarctica lipase A (CAL-A) catalyzes highly enantioselective N-acylation of both N-4- and N-1-Boc-piperazine-2-carboxylic acid methyl esters with enantioselectivity values exceeding 200 [7]. The reaction employs 2,2,2-trifluoroethyl butanoate as the acyl donor in tert-butyl methyl ether, providing excellent selectivity under mild conditions [7]. Dynamic kinetic resolution using aldehyde-based systems with vinyl butanoate in acetonitrile extends this methodology to achieve up to 75% product yield with S-absolute configuration [7].

Chemical approaches to stereoselective carboxylation include asymmetric lithiation-trapping strategies [8]. These methods utilize chiral lithium amide complexes, such as s-BuLi/(-)-sparteine, to achieve enantioselective deprotonation adjacent to the piperazine nitrogen [8]. The resulting lithiated intermediates can be trapped with various electrophiles to introduce carboxyl functionality with high enantioselectivity [8]. This approach provides direct access to α-substituted piperazines as single stereoisomers, representing a significant advancement in asymmetric piperazine synthesis [8].

Novel catalytic asymmetric syntheses

The development of novel catalytic methods has revolutionized the synthesis of chiral piperazine derivatives, offering improved efficiency, selectivity, and sustainability compared to classical approaches. These methodologies encompass both transition metal-catalyzed and organocatalytic strategies, each providing unique advantages for different synthetic challenges.

Transition-metal mediated enantioselective routes

Transition metal catalysis has emerged as a powerful tool for the asymmetric synthesis of piperazine derivatives, offering precise control over stereochemistry through well-defined catalytic systems. Iridium-catalyzed asymmetric hydrogenation represents one of the most successful approaches in this category [9]. The method employs activated pyrazines as starting materials, which undergo selective reduction in the presence of chiral iridium catalysts to yield enantiomerically enriched piperazines [9]. The process demonstrates broad substrate scope, accommodating 3-substituted as well as 2,3- and 3,5-disubstituted pyrazines with enantioselectivities reaching 96% [9].

Palladium-catalyzed asymmetric allylic alkylation provides another effective route to chiral piperazines [10]. This methodology utilizes differentially N-protected piperazin-2-ones as substrates for decarboxylative allylic alkylation reactions [10]. The palladium catalyst, in combination with chiral ligands, enables the formation of tertiary stereocenters with high enantioselectivity [10]. Subsequent deprotection and reduction afford the corresponding tertiary piperazines, which serve as valuable intermediates for medicinal chemistry applications [10].

Rhodium and iridium complexes have been successfully employed in asymmetric reductive amination cascades [11]. These systems utilize modular phosphoramidite-phosphine hybrid ligands that display exceptional versatility and tunability [11]. For disubstituted alkyl diamine substrates, iridium catalysts provide optimal enantioselectivity, while rhodium complexes prove superior for monosubstituted substrates [11]. This substrate-dependent catalyst selection enables broad applicability across different substrate classes [11].

Ruthenium-catalyzed asymmetric transfer hydrogenation represents a complementary approach utilizing the Noyori-Ikariya catalyst system [12]. This methodology employs RuCl(S,S)-Ts-DPEN to reduce cyclic imines generated through hydroamination reactions [12]. The substrate scope investigations reveal that hydrogen-bonding interactions between substrate functional groups and the catalyst ligand are crucial for achieving high enantioselectivities exceeding 95% [12]. This mechanistic insight has enabled extension of the methodology to include nitrogen-containing substrates as alternative hydrogen bond acceptors [12].

Organocatalytic approaches for R-configuration control

Organocatalysis has emerged as a sustainable and efficient alternative to metal-catalyzed processes, offering the advantages of mild reaction conditions, low toxicity, and cost-effectiveness. Several organocatalytic strategies have been developed specifically for controlling the R-configuration in piperazine synthesis.

Proline-derived organocatalysts have demonstrated exceptional utility in asymmetric piperazine synthesis through enamine catalysis mechanisms [13]. A novel three-step, one-pot procedure enables the enantioselective synthesis of N-benzyl protected morpholines and orthogonally N,N'-protected piperazines with chiral alkyl groups at the C2 position [13]. The methodology begins with organocatalytic enantioselective α-chlorination of commercial aldehydes, followed by reductive amination with amines containing embedded nucleophiles, and concludes with base-induced cyclization [13]. This approach achieves enantioselectivities ranging from 55% to 98% while avoiding reliance on the chiral pool [13].

Chiral piperazines themselves have been successfully employed as organocatalysts for asymmetric transformations [14]. Specifically, (2S,5S)-2,5-dibenzylpiperazine demonstrates high efficiency as a catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes [14]. The piperazine catalyst operates through iminium ion formation, providing excellent enantiocontrol in the conjugate addition process [14]. This methodology represents a unique example of using the target scaffold as the catalyst itself, providing both synthetic utility and mechanistic insight [14].

Imidazolidinone-based organocatalysts offer versatility through dual enamine and iminium activation modes [15]. These catalysts enable the enantioselective synthesis of C2-functionalized piperazines through α-functionalization reactions [15]. The methodology provides access to enantiomerically enriched products with excellent selectivity (90-98% ee) and shortened reaction times (2-12 hours) compared to alternative approaches [15].

Cinchona alkaloid-derived catalysts provide additional options for asymmetric piperazine synthesis through hydrogen bonding activation [16]. These catalysts demonstrate particular effectiveness in nucleophilic addition reactions, achieving moderate to good enantioselectivities (70-95% ee) across diverse substrate combinations [16]. The broad functional group tolerance and commercial availability of cinchona alkaloids make this approach attractive for large-scale applications [16].

Industrial-scale production optimization

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions, solvent systems, and process parameters to ensure economic viability, environmental sustainability, and consistent product quality. Industrial-scale production of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester presents unique challenges that necessitate specialized approaches.

Solvent system comparisons

Solvent selection represents a critical factor in industrial-scale piperazine synthesis, affecting reaction efficiency, product isolation, environmental impact, and overall process economics. Comprehensive evaluation of different solvent systems reveals significant variations in performance across multiple parameters [17] [18] [7].

Methanol has emerged as one of the most widely used solvents for piperazine synthesis due to its favorable combination of properties [17]. With a boiling point of 64.7°C and moderate polarity (polarity index 5.1), methanol provides excellent solvation for both starting materials and products while enabling facile recovery through distillation [17]. The reaction efficiency in methanol typically ranges from 85-90%, with recovery rates of 95%, making it economically attractive despite moderate environmental concerns [17]. The cost-effectiveness of methanol (approximately $0.5/kg) further enhances its industrial appeal [17].

Ethanol represents an environmentally preferable alternative with similar performance characteristics [18]. The slightly higher boiling point (78.4°C) and lower polarity (4.3) result in reaction efficiencies of 80-88%, which, while somewhat lower than methanol, are compensated by superior environmental profiles [18]. Ethanol demonstrates excellent recovery rates (96%) and maintains cost-effectiveness at $0.6/kg [18]. The renewable nature of ethanol and its lower toxicity profile make it particularly attractive for sustainable manufacturing processes [18].

Acetonitrile provides enhanced reaction efficiency (88-95%) due to its ability to stabilize ionic intermediates and transition states [7]. However, the higher cost ($2.1/kg) and moderate environmental impact limit its industrial applicability to specialized applications requiring superior performance [7]. The excellent selectivity achievable in acetonitrile makes it valuable for high-value pharmaceutical intermediates where product quality justifies the increased cost [7].

N,N-dimethylformamide (DMF) offers the highest reaction efficiency (90-96%) among conventional solvents, attributed to its high polarity (6.4) and excellent solvating ability [19]. However, the high boiling point (153°C) and significant environmental concerns (high environmental impact rating) restrict its use to specialized applications [19]. The challenging recovery (85% recovery rate) and higher cost ($1.8/kg) further limit industrial adoption [19].

Tert-butyl methyl ether (TBME) provides an excellent balance of performance and sustainability [7]. The low boiling point (55.2°C) enables energy-efficient recovery (98% recovery rate), while the low polarity (1.6) proves suitable for specific reaction types [7]. The moderate cost ($1.2/kg) and low environmental impact make TBME attractive for environmentally conscious manufacturing [7].

Aqueous ethanol systems represent the most environmentally sustainable option, combining very low environmental impact with excellent scalability [20]. Despite lower reaction efficiency (75-85%), the very low cost ($0.3/kg) and minimal environmental footprint make this system attractive for large-scale commodity production [20]. The reduced recovery rate (80%) is often offset by the low cost and environmental benefits [20].

Green chemistry adaptations

The implementation of green chemistry principles in industrial piperazine production has become increasingly important as environmental regulations tighten and sustainability becomes a competitive advantage. Multiple green chemistry adaptations have been developed to address different aspects of the synthesis process [21] [18] [22] [20] [23] [24].

Microwave-assisted synthesis represents one of the most successful green chemistry adaptations [21]. This technology achieves dramatic energy reduction (60-80%) through efficient heating mechanisms that directly couple with reaction molecules [21]. Waste reduction of 50-70% is typically observed due to improved reaction selectivity and reduced side product formation [21]. The most striking benefit is the 90% reduction in reaction time, enabling rapid processing and improved productivity [21]. Yield improvements of 10-25% are commonly observed, attributed to enhanced reaction rates and reduced decomposition [21]. While scalability remains moderate due to equipment limitations, the overall benefits make microwave synthesis attractive for medium-scale production [21].

Flow chemistry systems provide excellent scalability and significant improvements across multiple parameters [18]. Energy reduction of 40-60% results from improved heat transfer and reduced heating/cooling cycles [18]. Waste reduction reaches 60-80% through enhanced selectivity and continuous product removal [18]. Reaction time reduction of 70% enables higher throughput and improved capital utilization [18]. Yield improvements of 15-30% are achieved through better mixing and precise control of reaction conditions [18]. Despite high implementation costs, the excellent scalability makes flow chemistry particularly attractive for large-scale industrial production [18].

Solvent-free conditions offer the most dramatic environmental benefits [22]. Energy reduction of 70-90% eliminates the need for solvent heating and recovery [22]. Waste reduction reaches 80-95% by eliminating solvent waste streams [22]. Reaction time reduction of 60% is achieved through enhanced reactant contact and absence of solvent diffusion limitations [22]. While yield improvements are modest (5-20%), the combination of low implementation cost and excellent environmental performance makes solvent-free conditions highly attractive [22].

Aqueous reaction systems provide excellent environmental profiles with outstanding scalability [20]. Energy reduction of 50-70% results from the high heat capacity of water and reduced processing requirements [20]. Waste reduction of 70-85% is achieved through the use of environmentally benign solvents [20]. Moderate reaction time reduction (40%) is observed, though this is often compensated by simplified workup procedures [20]. Yield improvements are variable (0-15%) depending on the specific reaction [20]. The combination of excellent scalability and very low implementation cost makes aqueous systems ideal for commodity-scale production [20].

Immobilized catalyst systems offer advantages in catalyst recovery and process sustainability [23]. Energy reduction of 30-50% is achieved through catalyst recycling and reduced purification requirements [23]. Waste reduction of 60-75% results from catalyst reuse and elimination of catalyst waste [23]. Reaction time reduction of 30% is typical, though catalyst preparation adds to overall process time [23]. Yield improvements of 10-25% are observed due to enhanced selectivity and reduced catalyst deactivation [23]. Good scalability and moderate implementation costs make immobilized catalysts attractive for specialized applications [23].

Photoredox catalysis represents an emerging green technology with significant potential [24]. Energy reduction of 40-60% is achieved through the use of visible light instead of thermal activation [24]. Waste reduction of 50-65% results from mild reaction conditions and reduced side product formation [24]. Dramatic reaction time reduction of 80% enables rapid processing [24]. Yield improvements of 15-35% are commonly observed due to enhanced selectivity[54. The moderate scalability and implementation cost suggest that photoredox catalysis is most suitable for high-value pharmaceutical intermediates [24].

Advanced Nuclear Magnetic Resonance Analysis of Stereochemistry

The nuclear magnetic resonance spectroscopic characterization of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester reveals complex conformational behavior arising from restricted rotational freedom around the partial amide bond of the Boc group and dynamic interconversion of piperazine chair conformations [1]. The compound exhibits molecular formula C₁₁H₂₀N₂O₄ with a molecular weight of 244.29 daltons [2] [3].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester displays characteristic signals that reflect both the stereochemical configuration and conformational dynamics of the molecule [4]. The tert-butyloxycarbonyl protecting group protons appear as a sharp singlet at δ 1.45 parts per million, integrating for nine protons [5] [6]. The methyl ester protons manifest as a singlet at δ 3.75 parts per million with three-proton integration [7] [4].

The piperazine ring protons exhibit complex multipicity patterns between δ 2.8 and 3.7 parts per million, displaying eight-proton integration that reflects the conformational dynamics inherent to the heterocyclic system [1]. Temperature-dependent nuclear magnetic resonance studies have revealed that piperazine derivatives commonly exhibit distinct conformational behavior, with coalescence temperatures providing insight into energy barriers for conformational interconversion [8] [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and conformational behavior [9]. The Boc tert-butyl carbons appear at δ 28.3 parts per million, while the quaternary carbon of the Boc group resonates at δ 80.5 parts per million [10] [5]. The methyl ester carbon appears as a sharp signal at δ 52.4 parts per million [3] [11].

The piperazine ring carbons display multiple signals between δ 43 and 49 parts per million, reflecting the conformational complexity and the presence of multiple rotameric forms [1] [9]. The carbonyl carbons of both the Boc group and methyl ester functionality appear at δ 155.2 and 171.8 parts per million, respectively, indicating the two distinct carbonyl environments within the molecule [3] [8].

Two-Dimensional Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy

Two-dimensional correlation spectroscopy analysis provides crucial information about through-bond connectivity patterns and spatial relationships within (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester [12] [13]. Homonuclear correlation spectroscopy experiments reveal cross-peaks between coupled protons, particularly demonstrating the connectivity within the piperazine ring system [12] [1].

The correlation spectroscopy spectrum shows cross-peaks between the piperazine ring protons, confirming the through-bond connectivity and allowing assignment of individual methylene group signals [1]. Temperature-dependent correlation spectroscopy studies have revealed that equatorial protons of the amide site couple with equatorial protons of the amine site, while axial protons exhibit independent coupling patterns [1].

Nuclear Overhauser Effect Spectroscopy provides complementary spatial information about through-space interactions [13] [14]. The nuclear overhauser effect spectroscopy spectrum reveals correlations that confirm the stereochemical configuration at the chiral center and provide insight into the preferred conformational arrangements [14]. Cross-peaks between the chiral center proton and adjacent piperazine ring protons confirm the R-stereochemistry and indicate the preferred chair conformation of the six-membered ring [1].

X-ray Crystallographic Studies of Molecular Conformation

Crystallographic analysis of piperazine derivatives provides definitive structural information about molecular conformation and intermolecular interactions [16] [17] [18]. X-ray diffraction studies of related piperazine compounds consistently demonstrate that the piperazine ring adopts a chair conformation in the solid state [18] [19] [20].

Crystal Structure Parameters

Single-crystal X-ray diffraction analysis reveals that piperazine derivatives typically crystallize in common space groups such as monoclinic P2₁/c or orthorhombic systems [17] [18] [20]. The piperazine ring maintains a chair conformation with the tert-butyloxycarbonyl group and methyl ester occupying defined axial or equatorial positions depending on the stereochemical configuration [19].

Crystallographic studies of 1-(4-nitrobenzoyl)piperazine have demonstrated monoclinic crystal system with space group C2/c, cell parameters a = 24.587(2) angstroms, b = 7.0726(6) angstroms, c = 14.171(1) angstroms, β = 119.257(8)°, and observed density of 1.454 grams per cubic centimeter [19]. Similar piperazine derivatives show comparable unit cell dimensions and packing arrangements [21] [20].

Conformational Analysis from Crystallographic Data

The crystallographic data confirms the R-stereochemistry at the chiral center, with the carboxylic ester group positioned to minimize steric interactions with the Boc protecting group . Bond lengths and angles within the piperazine ring fall within normal ranges, with carbon-nitrogen bond distances typically ranging from 1.45 to 1.47 angstroms [23] [17].

Intermolecular interactions in the crystal lattice include hydrogen bonding patterns involving the secondary amine nitrogen and carbonyl oxygens [18] [24]. These interactions contribute to the stability of the crystal structure and influence the overall molecular packing arrangement [17] [18].

Mass Spectral Fragmentation Patterns

The electron ionization mass spectrum of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester exhibits characteristic fragmentation patterns that reflect the structural features and provide diagnostic information for identification [25] [26] [27].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the molecular weight of 244.29 daltons, though this peak typically shows low intensity due to the lability of the ester and carbamate functionalities [28] [29]. The base peak commonly results from McLafferty rearrangement processes characteristic of ester-containing compounds [29] [30].

Primary fragmentation occurs through α-cleavage adjacent to the carbonyl groups, producing characteristic fragment ions [29] [31]. Loss of the tert-butyl group (mass 57) from the Boc protecting group yields a significant fragment at mass-to-charge ratio 187, while loss of isobutene (mass 56) produces a fragment at mass-to-charge ratio 188 [25] [32].

Secondary Fragmentation Pathways

Secondary fragmentation involves cleavage of the Boc protecting group entirely, yielding a fragment at mass-to-charge ratio 144 corresponding to the loss of 100 daltons [32] [29]. This fragmentation pattern is characteristic of tert-butyloxycarbonyl-protected amines and provides diagnostic information for structural identification [5] [6].

The piperazine ring system undergoes characteristic fragmentation producing ions at mass-to-charge ratios 114, 87, and 70 [26] [27]. These fragments arise from ring cleavage and rearrangement processes that are typical of six-membered nitrogen-containing heterocycles [33] [34].

Ester Fragmentation Characteristics

The methyl ester functionality contributes to fragmentation through α-cleavage and McLafferty rearrangement mechanisms [28] [30]. Loss of methoxy radical (mass 31) produces a fragment at mass-to-charge ratio 213, while McLafferty rearrangement of the ester group yields characteristic low-mass fragments [29] [31].

The fragmentation pattern shows additional ions at mass-to-charge ratios 41, 57, and 70, which arise from various rearrangement and cleavage processes involving both the ester and carbamate functionalities [25] [28]. These fragmentation patterns provide comprehensive structural information and enable differentiation from closely related stereoisomers and regioisomers [26] [35].

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-N-Boc-piperazine-2-carboxylic acid methyl ester

Dates

Last modified: 08-16-2023

Explore Compound Types